3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
Description
3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a carboxylic acid group at position 2 of the indole core and a 4-methoxyphenyl substituent at position 2. Indole-2-carboxylic acid derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)17-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCBOVUBWVQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314852 | |
| Record name | 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70794-11-5 | |
| Record name | 70794-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 3-Bromoindole-2-carboxylic Acid and Buchwald–Hartwig Coupling
This method is well-documented for modifying the C3 position of indole-2-carboxylic acids.
- Starting Material: 3-Bromoindole-2-carboxylic acid is used as the key intermediate.
- Esterification: The carboxyl group is esterified under acidic conditions (e.g., concentrated sulfuric acid) to form the corresponding ester, improving solubility and reactivity.
- Buchwald–Hartwig Amination: The 4-methoxyaniline (or substituted aniline) is introduced at C3 via palladium acetate-catalyzed Buchwald–Hartwig amination, replacing the bromine atom with the 4-methoxyphenyl group.
- Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the target compound.
Reaction conditions and catalysts:
- Palladium acetate as the catalyst.
- Suitable ligands and bases to facilitate amination.
- Reaction temperatures typically range from 80 to 100 °C.
- Ester hydrolysis under basic or acidic conditions.
- High regioselectivity at C3.
- Good yields reported for similar substituted anilines.
- Versatility for introducing various substituted phenyl groups.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Conc. H2SO4, reflux | ~85 | Converts acid to ester |
| Buchwald–Hartwig Amination | Pd(OAc)2, base, 4-methoxyaniline, 80–100 °C | 70–90 | Efficient C3 substitution |
| Hydrolysis | NaOH or HCl, aqueous conditions | 80–95 | Regenerates carboxylic acid |
This route was used in studies where derivatives with methoxyphenyl groups at C3 showed enhanced biological activity, confirming the method's utility.
Hemetsberger–Knittel Indole Synthesis Route
An alternative approach involves the Hemetsberger–Knittel reaction, which constructs the indole core with substitution at C3.
- Knoevenagel Condensation: Methyl 2-azidoacetate is condensed with 4-methoxybenzaldehyde to form methyl 2-azido-3-(4-methoxyphenyl)acrylate.
- Thermolysis and Cyclization: Heating induces thermolytic cyclization of the azide intermediate, forming methyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate.
- Hydrolysis: The methyl ester is hydrolyzed to yield the free carboxylic acid.
- Knoevenagel condensation under basic conditions.
- Thermolysis typically performed at elevated temperatures (reflux in xylene or similar solvents).
- Hydrolysis under acidic or basic aqueous conditions.
- Direct construction of the indole with the desired substitution pattern.
- Avoids the need for halogenated intermediates and palladium catalysts.
- Good control over regioselectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel Condensation | Base, 4-methoxybenzaldehyde, methyl 2-azidoacetate | 75–85 | Forms azidoacrylate intermediate |
| Thermolysis & Cyclization | Reflux in xylene or similar solvent | 70–90 | Indole ring formation |
| Hydrolysis | Aqueous acid/base | 80–95 | Converts ester to carboxylic acid |
This method was optimized for various substituted phenyl groups and has been used to prepare key intermediates for further functionalization.
Comparative Analysis of Methods
| Feature | Buchwald–Hartwig Coupling Route | Hemetsberger–Knittel Route |
|---|---|---|
| Starting Material | 3-Bromoindole-2-carboxylic acid derivatives | Methyl 2-azidoacetate and substituted benzaldehyde |
| Key Reaction | Palladium-catalyzed amination at C3 | Knoevenagel condensation + thermolytic cyclization |
| Catalysts/Reagents | Pd(OAc)2, bases, substituted anilines | Base, heat, azido compounds |
| Regioselectivity | High, direct substitution at C3 | High, direct indole formation with substitution |
| Reaction Conditions | Moderate temperature (80–100 °C), inert atmosphere | Elevated temperature for cyclization |
| Yields | Good to excellent (70–95%) | Good to excellent (70–95%) |
| Scalability | Suitable for scale-up with palladium catalyst | Scalable, but requires handling azides |
| Environmental/Cost Aspects | Use of precious metal catalyst | Avoids precious metals, but azides require care |
Research Findings and Optimization Notes
- Effect of Substituents: Introduction of methoxy groups on the phenyl ring at C3 improves biological activity and can be efficiently introduced via Buchwald–Hartwig coupling.
- Esterification and Hydrolysis: Protecting the carboxyl group as an ester improves reaction yields and facilitates purification steps.
- Catalyst Optimization: Palladium acetate with suitable ligands enhances coupling efficiency; reaction times and temperatures have been optimized for maximal yield and minimal side reactions.
- Alternative Reductions: In some synthetic schemes, selective reduction steps (e.g., Meerwein–Ponndorf–Verley reduction) are used to manipulate functional groups adjacent to the indole core.
- Regioisomer Control: Hemetsberger–Knittel synthesis can yield regioisomeric products; reaction conditions are fine-tuned to favor the desired 3-substituted indole.
Summary Table of Key Synthetic Routes
| Route | Key Intermediate | Main Reaction Type | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Buchwald–Hartwig Coupling | 3-Bromoindole-2-carboxylic acid | Pd-catalyzed amination | 70–95 | High regioselectivity, versatile | Requires Pd catalyst, cost |
| Hemetsberger–Knittel Synthesis | Methyl 2-azido-3-(4-methoxyphenyl)acrylate | Knoevenagel condensation + thermolysis | 70–90 | Direct indole formation, no Pd | Handling azides, regioisomers |
The preparation of this compound can be efficiently achieved through two principal synthetic routes: palladium-catalyzed Buchwald–Hartwig amination starting from 3-bromoindole-2-carboxylic acid derivatives, and the Hemetsberger–Knittel indole synthesis via azidoacrylate intermediates. Both methods provide good yields and allow for regioselective introduction of the 4-methoxyphenyl group at C3. Choice of method depends on available starting materials, desired scale, and sensitivity to catalysts or reagents.
These methods have been validated in multiple research studies, demonstrating their reliability and adaptability for synthesizing biologically relevant indole-2-carboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the indole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-1H-indole-2-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is in the development of pharmaceuticals , particularly as an intermediate in synthesizing drugs targeting neurological disorders. The indole framework is crucial for designing compounds with potential anti-inflammatory and anti-cancer properties. Recent studies have highlighted its role in developing integrase inhibitors for HIV treatment. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM, indicating strong antiviral activity .
Biological Research
In biological research, this compound is utilized to study the effects of indole derivatives on cellular processes. Its derivatives have been tested for their ability to inhibit viral replication and enzyme activity. For example, modifications at various positions on the indole core have been found to enhance the inhibitory effects against HIV-1 integrase, demonstrating the importance of structural optimization in drug design . The binding modes of these compounds reveal interactions that are critical for their biological efficacy, such as chelation with metal ions within the active site of integrase .
Natural Product Synthesis
The compound serves as a versatile building block for synthesizing complex organic molecules and natural products. Its structure allows for various modifications that can lead to bioactive compounds with diverse pharmacological activities. Research has shown that indole derivatives can act as effective DNA intercalators and inhibitors of key enzymes in various biological pathways, making them valuable in developing new therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard in methods for quantifying related compounds. Its stability and well-defined structure make it suitable for use in chromatographic techniques, aiding researchers in analyzing complex mixtures and ensuring accurate measurements .
Material Science
The unique electronic properties of this compound open avenues for applications in material science , particularly in organic electronics and photonic devices. Research indicates that indole derivatives can be integrated into materials that exhibit desirable optical and electronic characteristics, which are essential for developing advanced materials used in electronic devices .
| Compound | IC50 (μM) | Structural Modifications | Notes |
|---|---|---|---|
| 3 | 12.41 | C2 carboxyl group | Strong inhibitor |
| 20a | 0.13 | Long branch at C3 | Enhanced activity |
| 4 | 18.52 | C6 halogenated anilines | Improved interaction |
Case Study: A recent study demonstrated that introducing long-chain substituents at the C3 position significantly improved the antiviral activity of indole derivatives against HIV-1 integrase by enhancing their interaction with the hydrophobic cavity near the active site .
Table 2: Applications in Material Science
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Electronics | Use in organic light-emitting diodes (OLEDs) | Improved efficiency and performance |
| Photonic Devices | Integration into photonic crystals | Enhanced light manipulation properties |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The methoxy group and carboxylic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Position of Methoxy Group : Shifting the methoxy group from the phenyl ring (as in the target compound) to the indole core (e.g., 4-methoxy at C4) alters electronic properties and steric hindrance .
- Fluorine Substitution : The 5-fluoro group in Les-6009 enhances cytotoxicity, likely by improving membrane permeability and metabolic stability .
- Thiazolidinone Hybrids: Thiazolidinone moieties (e.g., Les-6009, Les-6166) introduce ROS-modulating effects, critical for anticancer activity .
Anticancer Activity
- Les-6009 : Exhibits micromolar cytotoxicity against A549 (lung), BJ (fibroblast), and SH-SY5Y (neuroblastoma) cells via ROS-independent pathways .
- 3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid: Inhibits Mcl1, a protein critical for cancer cell survival, with fragment-based design optimizing binding affinity .
- 5-Fluoro Derivatives : Les-6166 induces ROS generation in BJ and A549 cells, but its cytotoxicity is time-dependent, suggesting complex mechanisms .
Enzyme Inhibition
- 6-Chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid: Binds to Mcl1 with high selectivity, demonstrated by X-ray crystallography .
Physicochemical and Pharmacokinetic Properties
- Solubility: The carboxylic acid group at C2 improves aqueous solubility, while hydrophobic substituents (e.g., phenoxypropyl) enhance lipid membrane penetration .
- Metabolic Stability : Methyl ester prodrugs (e.g., Les-6009 methyl ester) are designed to improve oral bioavailability, with hydrolysis yielding the active carboxylic acid .
- Selectivity : Compounds like Les-6009 show >50-fold selectivity for TP53 wild-type cancer cells over mutated lines, highlighting substituent-driven specificity .
Biological Activity
3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer research, antiviral studies, and inflammation. This article reviews the current findings on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features an indole core with a carboxylic acid functional group and a para-methoxyphenyl substituent. This structural configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : The compound has shown significant inhibitory effects on tubulin polymerization, disrupting mitotic spindle formation. This mechanism is similar to that of other known anticancer agents like combretastatin A-4 (CA-4) .
- Antiviral Properties : Recent studies indicate that derivatives of this compound demonstrate potent inhibition of HIV-1 integrase, with IC50 values as low as 0.13 μM. The binding conformation analysis suggests that the indole core effectively chelates metal ions within the active site of integrase, enhancing its inhibitory effects .
- Anti-inflammatory Effects : The compound exhibits activity against cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in inflammatory responses. Its derivatives have been identified as selective antagonists with promising potencies .
Biological Activity Evaluation
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Tubulin polymerization | Not specified | |
| Antiviral | HIV-1 Integrase | 0.13 | |
| Anti-inflammatory | CysLT1 | 0.0059 |
Case Studies
Several studies have explored the biological efficacy of this compound:
- Anticancer Study : A study demonstrated that this compound analogs showed enhanced activity against cancer cell lines by inhibiting tubulin polymerization. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring could significantly affect potency .
- Antiviral Research : In a recent investigation, derivatives of the compound were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The most effective derivative exhibited an IC50 value significantly lower than that of the parent compound, indicating that structural optimizations can lead to improved antiviral activity .
- Inflammation Model : Research into the anti-inflammatory properties revealed that certain derivatives act as selective antagonists at CysLT receptors, showing potential for treating asthma and other inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation or cyclocondensation reactions . For example, 3-formyl-1H-indole-2-carboxylic acid derivatives react with thiazolidinones or thioureas in acetic acid under reflux, catalyzed by sodium acetate . Variations include substituting the 4-methoxyphenyl group or modifying the indole core. Reaction optimization involves adjusting molar ratios (1:1 to 1.1:1), reflux duration (3–5 h), and recrystallization from DMF/acetic acid mixtures .
- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, NMR for structural confirmation, and HPLC for purity assessment.
Q. How is the structural integrity of synthesized derivatives validated?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm substituent positions and hydrogen-bonding networks .
- Spectroscopy : H/C NMR identifies methoxy (δ ~3.8 ppm), indole NH (δ ~11–12 ppm), and carboxylic acid protons (exchange broadening). IR confirms carbonyl (1700–1750 cm) and indole ring vibrations .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability limitations or metabolic instability .
- In vitro-in vivo correlation (IVIVC) : Use metabolic stability assays (e.g., liver microsomes) to identify labile groups (e.g., methoxy or carboxylic acid).
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification using LC-MS/MS.
Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Mcl-1 (PDB: 4hw2, 4hw3) .
- Pharmacophore modeling : Align derivatives to known inhibitors (e.g., 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid) to identify essential features: (1) hydrophobic indole core, (2) hydrogen-bonding carboxylic acid, (3) methoxy/aryl substituents for π-π stacking .
- QSAR analysis : Correlate substituent electronegativity or steric bulk (e.g., 4-methoxy vs. 4-ethoxy) with IC values using multiple linear regression.
Q. How can reaction yields be optimized for Knoevenagel condensations involving 3-formyl-indole precursors?
- Methodological Answer :
- Catalyst screening : Replace sodium acetate with pyrrolidine or ionic liquids to enhance enolate formation .
- Solvent optimization : Use ethanol/water mixtures for greener synthesis or DMF for solubility of bulky intermediates.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% yield .
Data Contradiction Analysis
Q. Why do some derivatives show divergent activity in enzyme vs. cell-based assays?
- Methodological Answer : Differences may stem from off-target effects or cellular uptake variability .
- Counter-screening : Test against related targets (e.g., Bcl-xL vs. Mcl-1) to assess selectivity .
- Fluorescence tagging : Conjugate derivatives with BODIPY to track intracellular localization via confocal microscopy.
- Membrane permeability assays : Use Caco-2 cell monolayers to quantify apparent permeability (P) and efflux ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
